molecular formula C12H20N2O B15349622 Bis[(dimethylamino)methyl]phenol CAS No. 71074-89-0

Bis[(dimethylamino)methyl]phenol

Cat. No.: B15349622
CAS No.: 71074-89-0
M. Wt: 208.30 g/mol
InChI Key: HCKPQGBXPQNMKU-UHFFFAOYSA-N
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Description

Bis[(dimethylamino)methyl]phenol (CAS: 5424-54-4; molecular formula: C₁₂H₂₀N₂O) is a phenolic compound characterized by two dimethylaminomethyl groups attached to the aromatic ring at positions 2 and 4 (Figure 1). This compound is widely utilized as a catalyst in epoxy resin curing systems due to its ability to accelerate crosslinking reactions while improving thermal stability and mechanical properties of the final product . Its structure combines the acidity of phenol with the nucleophilic properties of tertiary amines, making it effective in polymerization applications.

Figure 1: Structure of 2,4-Bis[(dimethylamino)methyl]phenol .

Properties

CAS No.

71074-89-0

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2,3-bis[(dimethylamino)methyl]phenol

InChI

InChI=1S/C12H20N2O/c1-13(2)8-10-6-5-7-12(15)11(10)9-14(3)4/h5-7,15H,8-9H2,1-4H3

InChI Key

HCKPQGBXPQNMKU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C(=CC=C1)O)CN(C)C

Origin of Product

United States

Scientific Research Applications

Bis[(dimethylamino)methyl]phenol, also known as bis(dimethylaminomethyl)phenol, is a chemical compound with the molecular formula C12H20N2OC_{12}H_{20}N_{2}O . It does not have an individual approval but may be used as a component in a product covered by a group standard .

Synonyms:

  • This compound
  • 71074-89-0

Related compounds and their applications

  • 2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol] : It is widely used as a curing agent in epoxy resins, improving thermal stability and mechanical strength and is also used in adhesives and sealants.
  • 2,4,6-Tris[(dimethylamino)methyl]phenol : Contains three dimethylamino groups and is used in similar applications but is less reactive than 2,2'-methylenebis compound.
  • Aminomethylated phenols : Their antimicrobial and bactericidal activity allows for use in the food industry and medicine. They act as antispasmodic, antiarrhythmic, anesthetic, and diuretic substances and are used to produce highly active insecticides and fungicides. Their antioxidant ability allows for use as additives to lubricating and motor oils, corrosion inhibitors of various steels, stabilizers of automotive and rocket fuels, monomers, plastics, and various types of rubbers .
  • Mannich bases : An important group of compounds in medicinal chemistry, synthesized by the Mannich reaction .

Potential uses

Given the applications of related compounds, this compound may have uses as:

  • A curing agent in epoxy resins
  • Additive in lubricating and motor oils
  • Corrosion inhibitors
  • Antimicrobial or bactericidal agent

Comparison with Similar Compounds

Phenol Derivatives with Dimethylamino Substituents

Compound Name CAS Substituent Positions Molecular Formula Key Features/Applications Reference
2,4-Bis[(dimethylamino)methyl]phenol 5424-54-4 2,4 C₁₂H₂₀N₂O Epoxy curing agent; high catalytic activity
2-((Dimethylamino)methyl)phenol 120-65-0 2 C₉H₁₃NO Mono-substituted; potential intermediate in synthesis
2,4,6-Tris[(dimethylamino)methyl]phenol 90-72-2 2,4,6 C₁₅H₂₇N₃O Higher nucleophilicity; used in advanced polymers
2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol - 2,6 (methoxy at 4) C₁₃H₂₂N₂O₂ Enhanced solubility due to methoxy group

Key Observations :

  • Substituent Position and Reactivity : The 2,4-substituted compound exhibits optimal steric and electronic effects for epoxy curing, whereas tris-substituted derivatives (e.g., 2,4,6-tris) may show excessive reactivity or instability in certain formulations .

Complex Derivatives and Hybrid Structures

Compound Name CAS Molecular Formula Key Features Reference
2,4-Bis[(dimethylamino)methyl]-5-pentadecylphenol 110166-88-6 C₂₇H₅₀N₂O Long alkyl chain enhances lipid solubility
Phenol,4-[(7-bromo-1,5-naphthyridin-4-yl)amino]-2,6-bis[(dimethylamino)methyl]- - C₂₄H₂₈BrN₅O Pharmaceutical potential (structural similarity to antiviral agents)

Key Observations :

  • Alkyl Chain Modifications : The addition of a pentadecyl group (C₁₅H₃₁) significantly increases molecular weight (418.7 g/mol) and hydrophobicity, suggesting applications in surfactants or drug delivery .

Physicochemical and Functional Comparisons

Catalytic Performance in Epoxy Systems

  • This compound: Provides balanced cure speed and pot life, with glass transition temperatures (Tg) of cured resins exceeding 120°C .
  • Diethylaminoethanol (DEAE): A non-phenolic tertiary amine (CAS: 100-37-8) with lower thermal stability but lower toxicity .
  • Bisphenol A (BPA): While structurally distinct (lacking amino groups), BPA (CAS: 80-05-7) is a benchmark in polymer production but faces regulatory restrictions due to endocrine-disrupting effects .

Toxicity and Regulatory Status

  • This compound: Limited toxicity data available; classified as non-hazardous in concentrations <10% in epoxy formulations .
  • 2,4,6-Tris[(dimethylamino)methyl]phenol: Higher amine content may increase skin/eye irritation risks .
  • BPA Alternatives: Regulatory scrutiny (e.g., EPA TSCA listings ) emphasizes the need for safer catalysts, positioning this compound as a viable substitute in specific applications.

Biological Activity

Bis[(dimethylamino)methyl]phenol, commonly referred to as 2,4,6-tris(dimethylaminomethyl)phenol (CAS Number: 90-72-2), is a chemical compound known for its applications in various industrial processes, particularly as a hardener in epoxy resins. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article reviews the biological activity of this compound, highlighting its toxicity, potential therapeutic applications, and environmental impact based on diverse sources.

  • Molecular Formula : C12H20N2O
  • Molecular Weight : 220.30 g/mol
  • Structure : The compound features a phenolic structure with three dimethylaminomethyl substituents.

Acute Toxicity

This compound exhibits significant acute toxicity. Studies indicate:

  • Oral Toxicity : Classified as harmful if swallowed with an LD50 of approximately 500 mg/kg in rats .
  • Dermal Toxicity : Harmful upon skin contact, with a dermal LD50 also around 500 mg/kg .

Irritation and Sensitization

  • Skin Contact : Can cause chemical burns and systemic effects due to absorption through the skin .
  • Eye Contact : Direct exposure may lead to severe irritation and potential permanent damage .

Antimicrobial Properties

Research indicates that this compound displays antimicrobial activity against certain bacterial strains. It has been studied for its potential as an antibacterial agent, particularly in formulations aimed at overcoming antibiotic resistance .

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in bacterial metabolism. For instance, it can interfere with folate biosynthesis pathways, similar to sulfonamide drugs, which are structural mimics of p-aminobenzoic acid .

Biodegradability

The biodegradation of this compound has been assessed using standard OECD protocols. The compound demonstrates moderate biodegradability under aerobic conditions, with a BOD of approximately 41% over 28 days in laboratory settings .

Aquatic Toxicity

Ecotoxicological studies reveal that this compound poses risks to aquatic organisms:

  • LC50 (48h) for water flea (Daphnia magna): >100 mg/L.
  • NOEC (72h) for green algae (Pseudokirchneriella subcapitata): 6.44 mg/L .

Case Studies

  • Case Study on Antimicrobial Resistance : A study explored the effectiveness of this compound as a potential additive in antibiotic formulations. Results indicated enhanced antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its utility in developing new antimicrobial agents .
  • Environmental Assessment : An environmental tier assessment reported that this compound could persist in aquatic environments due to its moderate bioaccumulation potential, raising concerns about long-term ecological effects .

Q & A

Q. How can researchers align their work on this compound with ethical standards in chemical research?

  • Methodological Approach : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) for all published data. Document negative results to prevent publication bias and ensure transparency in safety reporting .

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